Indisetron hydrochloride
Overview
Description
Indisetron Hydrochloride (trade name Sinseron) is a drug used for prophylaxis of chemotherapy-induced nausea and vomiting . It was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2004 . It acts on the serotonin receptors in the brain .
Molecular Structure Analysis
Indisetron Hydrochloride has a molecular formula of C17H25Cl2N5O . Its structure includes a bicyclic ring system, an indazole group, and an amide group .Scientific Research Applications
1. Chemotherapy-Induced Nausea and Vomiting Management
Indisetron hydrochloride, an oral 5-HT3 receptor antagonist, has been shown to be effective and safe for managing nausea and vomiting caused by chemotherapy in gynecologic and lung cancer patients. Clinical trials have demonstrated high rates of complete inhibition of vomiting and nausea post-chemotherapy, with minimal adverse events, suggesting its usefulness as a prophylactic agent in these scenarios (Ushijima et al., 2008), (Iritani et al., 2009).
2. Comparative Effectiveness with Other Anti-Emetic Agents
Indisetron hydrochloride has been compared to other 5-HT3 receptor antagonists like ondansetron and granisetron. It shows similar or greater effectiveness against chemotherapy-induced nausea and vomiting, indicating its potential as a superior choice in certain cases. These comparisons were made in the context of various cancer treatments (Tsukagoshi, 2005).
3. Dosing and Administration Studies
Research exploring the optimal dosing period for indisetron tablets during chemotherapy, such as modified FOLFOX6 treatment for colorectal cancer, showed that both 1- and 3-day regimens were feasible for preventing nausea and vomiting. This highlights the flexibility and efficacy of indisetron hydrochloride in varying dosing schedules (Nakatsumi et al., 2013), (Yuki et al., 2011).
4. Potential Use in Treating CPT-11 Induced Diarrhea
Indisetron hydrochloride was also found effective against CPT-11-induced diarrhea, suggesting its utility beyond antiemetic properties. This was observed in a case where it improved diarrhea when administered during chemotherapy (Kanbe & Osada, 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.2ClH/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16;;/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20);2*1H/t11?,12-,13+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYCUQMOCJHRJC-MLOZCBHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indisetron hydrochloride | |
CAS RN |
160472-97-9 | |
Record name | Indisetron hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160472979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.